Benzamide, N-(3,4-dihydro-2-cyano-3-spiro-cyclopentane-1-naphthyl)-
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Overview
Description
{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single spiro atom, which in this case is a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with enamides, which is promoted by a base such as sodium hydroxide . This reaction is chemo- and diastereo-selective, providing high yields of the desired spirocyclic product.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or cyano derivatives.
Scientific Research Applications
{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of {N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Exhibits a broad spectrum of biological properties, including antimicrobial and antitumor activities.
Uniqueness
{N}-(3’-CYANO-1’{H}-SPIRO[CYCLOPENTANE-1,2’-NAPHTHALEN]-4’-YL)BENZAMIDE is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This compound’s ability to interact with various molecular targets makes it a valuable candidate for drug discovery and development .
Properties
Molecular Formula |
C22H20N2O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)benzamide |
InChI |
InChI=1S/C22H20N2O/c23-15-19-20(24-21(25)16-8-2-1-3-9-16)18-11-5-4-10-17(18)14-22(19)12-6-7-13-22/h1-5,8-11H,6-7,12-14H2,(H,24,25) |
InChI Key |
UGRJQNZSYHYYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=C2C#N)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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